molecular formula C20H20O3 B253958 3-isopropoxy-7-methyl-2-(4-methylphenyl)-4H-chromen-4-one

3-isopropoxy-7-methyl-2-(4-methylphenyl)-4H-chromen-4-one

Cat. No. B253958
M. Wt: 308.4 g/mol
InChI Key: GDINYKUCYKCHCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-isopropoxy-7-methyl-2-(4-methylphenyl)-4H-chromen-4-one, also known as Hesperetin, is a flavanone found in citrus fruits and has been identified as a potential therapeutic agent due to its various biological activities.

Scientific Research Applications

3-isopropoxy-7-methyl-2-(4-methylphenyl)-4H-chromen-4-one has been extensively studied for its various biological activities, including antioxidant, anti-inflammatory, antitumor, and neuroprotective effects. It has been shown to inhibit the growth of various cancer cells, including breast, liver, and lung cancer cells. Additionally, it has been demonstrated to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and reducing oxidative stress.

Mechanism of Action

The mechanism of action of 3-isopropoxy-7-methyl-2-(4-methylphenyl)-4H-chromen-4-one is not fully understood, but it is believed to act through various pathways. It has been shown to inhibit the activity of enzymes involved in cancer cell growth and induce apoptosis in cancer cells. Additionally, it has been demonstrated to modulate the activity of various signaling pathways involved in inflammation and oxidative stress.
Biochemical and Physiological Effects:
3-isopropoxy-7-methyl-2-(4-methylphenyl)-4H-chromen-4-one has been shown to have various biochemical and physiological effects, including antioxidant, anti-inflammatory, and antitumor effects. It has been demonstrated to reduce oxidative stress and inflammation, which are involved in the pathogenesis of various diseases, including cancer and neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

3-isopropoxy-7-methyl-2-(4-methylphenyl)-4H-chromen-4-one has several advantages for lab experiments, including its low toxicity, high solubility in water, and availability. However, its low bioavailability and poor stability in the gastrointestinal tract limit its therapeutic potential.

Future Directions

Future research directions for 3-isopropoxy-7-methyl-2-(4-methylphenyl)-4H-chromen-4-one include improving its bioavailability and stability, identifying its molecular targets, and investigating its potential therapeutic applications in various diseases, including cancer and neurodegenerative disorders. Additionally, further studies are needed to elucidate the mechanisms of action of 3-isopropoxy-7-methyl-2-(4-methylphenyl)-4H-chromen-4-one and its potential interactions with other drugs.

Synthesis Methods

3-isopropoxy-7-methyl-2-(4-methylphenyl)-4H-chromen-4-one can be synthesized using various methods, including chemical synthesis and extraction from natural sources. The most common method of synthesis involves the condensation of 4-methylumbelliferone with benzaldehyde and isopropyl alcohol in the presence of a base. The resulting product is then demethylated using hydrochloric acid to obtain 3-isopropoxy-7-methyl-2-(4-methylphenyl)-4H-chromen-4-one.

properties

Product Name

3-isopropoxy-7-methyl-2-(4-methylphenyl)-4H-chromen-4-one

Molecular Formula

C20H20O3

Molecular Weight

308.4 g/mol

IUPAC Name

7-methyl-2-(4-methylphenyl)-3-propan-2-yloxychromen-4-one

InChI

InChI=1S/C20H20O3/c1-12(2)22-20-18(21)16-10-7-14(4)11-17(16)23-19(20)15-8-5-13(3)6-9-15/h5-12H,1-4H3

InChI Key

GDINYKUCYKCHCJ-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=C(C(=O)C3=C(O2)C=C(C=C3)C)OC(C)C

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C(=O)C3=C(O2)C=C(C=C3)C)OC(C)C

Origin of Product

United States

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